N-(cyclohexylideneamino)pyridine-4-carboxamide

Urease Inhibition Enzyme Assay Medicinal Chemistry

This compound's unique hydrazone linkage and cyclohexylidene substituent deliver potent urease inhibition (IC50=3.41µM) and broad-spectrum antibacterial activity (MIC 0.3-2µM against Gram-positive and Gram-negative strains). With a balanced LogP (0.83) and zero Rule of 5 violations, it is an ideal starting scaffold for oral drug discovery. Its well-defined crystal structure ensures batch-to-batch reproducibility, making it a reliable choice for medicinal chemistry and chemical biology research.

Molecular Formula C12H15N3O
Molecular Weight 217.27 g/mol
CAS No. 15407-81-5
Cat. No. B096340
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(cyclohexylideneamino)pyridine-4-carboxamide
CAS15407-81-5
SynonymsN'-Cyclohexylideneisonicotinic hydrazide
Molecular FormulaC12H15N3O
Molecular Weight217.27 g/mol
Structural Identifiers
SMILESC1CCC(=NNC(=O)C2=CC=NC=C2)CC1
InChIInChI=1S/C12H15N3O/c16-12(10-6-8-13-9-7-10)15-14-11-4-2-1-3-5-11/h6-9H,1-5H2,(H,15,16)
InChIKeyNGFVJSNUQFGXDF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(Cyclohexylideneamino)pyridine-4-carboxamide (CAS 15407-81-5) - Procurement and Specification Overview


N-(cyclohexylideneamino)pyridine-4-carboxamide, also known as N'-cyclohexylideneisonicotinohydrazide, is a pyridine-4-carboxamide derivative with the molecular formula C12H15N3O and a molecular weight of 217.27 g/mol . This compound belongs to the class of isonicotinohydrazide derivatives, which are frequently investigated for their antimicrobial and antitubercular potential . Its hydrazone linkage and cyclohexylidene substituent confer distinct physicochemical properties, including a predicted ACD/LogP of 0.83 and a density of 1.2±0.1 g/cm³ . The compound is primarily utilized as a building block or research chemical in medicinal chemistry and drug discovery programs .

Why Generic N-(cyclohexylideneamino)pyridine-4-carboxamide Substitution Is Not Advisable Without Specification


Substituting N-(cyclohexylideneamino)pyridine-4-carboxamide with a generic pyridine carboxamide or a closely related analog (e.g., the 3-pyridyl isomer or a simple isonicotinohydrazide) can lead to significant deviations in biological activity, physicochemical behavior, and structural suitability for specific applications . The compound's unique hydrazone bond and cyclohexylidene ring create a distinct spatial geometry and electronic distribution, which directly impacts its ability to inhibit enzymes like urease (IC50 = 3.41 ± 0.011 µM) and its interaction with bacterial targets (MIC = 0.3 - 2 µM) [1]. Furthermore, its specific crystal structure and physicochemical profile (e.g., ACD/LogP = 0.83) are not replicated by analogs, making generic replacement a risk for reproducibility and efficacy in research and development.

Quantitative Differentiation Evidence for N-(cyclohexylideneamino)pyridine-4-carboxamide (CAS 15407-81-5)


Urease Inhibition Potency: Direct Comparison with Isonicotinohydrazide

N-(cyclohexylideneamino)pyridine-4-carboxamide exhibits potent inhibition of urease with an IC50 of 3.41 ± 0.011 µM . This is in direct contrast to the parent compound, isonicotinohydrazide (isoniazid), which does not display this specific urease inhibition profile. This quantitative difference highlights the unique biological activity conferred by the cyclohexylideneamino modification.

Urease Inhibition Enzyme Assay Medicinal Chemistry

Antibacterial Activity Profile: Quantitative MIC Comparison

The compound demonstrates a broad-spectrum antibacterial profile with Minimum Inhibitory Concentration (MIC) values of 0.3 µM against E. coli, 0.7 µM against P. aeruginosa, and 0.4 µM against B. subtilis [1]. While specific comparator data for isoniazid against these exact strains is not available in this dataset, the activity of N-(cyclohexylideneamino)pyridine-4-carboxamide against Gram-negative pathogens is noteworthy, as isoniazid is primarily active against mycobacteria. This demonstrates a significant expansion of antimicrobial spectrum.

Antibacterial MIC Gram-positive Gram-negative

X-ray Crystal Structure: Unique Solid-State Conformation

X-ray crystallographic analysis reveals that N-(cyclohexylideneamino)pyridine-4-carboxamide crystallizes in the monoclinic system, space group P 21/c, with unit cell parameters a = 11.465(1) Å, b = 6.072(1) Å, c = 15.747(1) Å, and β = 99.90(1)° [1]. This specific crystal packing and molecular conformation, which includes a non-planar structure and strong hydrogen bonding, are unique to this compound and directly influence its solid-state stability and solubility profile, distinguishing it from amorphous or differently crystalline analogs.

Crystallography X-ray Diffraction Solid-State Chemistry

Physicochemical Differentiation: Calculated LogP and Solubility Profile

The compound's lipophilicity is quantified by a calculated ACD/LogP value of 0.83 . This moderate lipophilicity, influenced by the cyclohexylidene ring, positions it between the more polar isoniazid (estimated LogP ≈ -0.7 [1]) and highly lipophilic analogs with larger substituents. This balanced LogP contributes to its favorable drug-likeness profile, with zero violations of Lipinski's Rule of 5 .

ADME Lipophilicity Drug-likeness

Optimal Application Scenarios for N-(cyclohexylideneamino)pyridine-4-carboxamide Based on Evidence


Targeting Urease for Anti-Ulcer and Anti-Infective Drug Discovery

The compound's potent urease inhibition (IC50 = 3.41 ± 0.011 µM) makes it a valuable chemical probe or lead compound for developing new therapies against Helicobacter pylori infections and related gastrointestinal disorders, where urease activity is a key virulence factor.

Broad-Spectrum Antibacterial Research and Development

With demonstrated MIC values of 0.3-2 µM against both Gram-positive (e.g., B. subtilis, S. aureus) and Gram-negative (e.g., E. coli, P. aeruginosa) bacteria [1], this compound is a suitable scaffold for medicinal chemistry programs aiming to discover novel broad-spectrum antimicrobial agents.

Solid-State Chemistry and Crystallography Studies

The well-defined crystal structure, with specific unit cell parameters (a = 11.465(1) Å, b = 6.072(1) Å, c = 15.747(1) Å, β = 99.90(1)°) and a non-planar conformation [2], ensures batch-to-batch consistency and provides a model system for investigating structure-property relationships in organic solids.

ADME Profiling and Drug-Likeness Optimization

The compound's balanced lipophilicity (ACD/LogP = 0.83) and favorable drug-likeness profile (0 Rule of 5 violations) make it an excellent starting point for iterative optimization in drug discovery, particularly for oral bioavailability.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-(cyclohexylideneamino)pyridine-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.